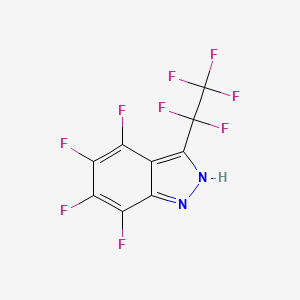![molecular formula C13H14N2O5S B15132189 1-Methoxypyrido[2,3-b]indole;methyl hydrogen sulfate](/img/structure/B15132189.png)
1-Methoxypyrido[2,3-b]indole;methyl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxypyrido[2,3-b]indole;methyl hydrogen sulfate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in numerous natural products and drugs, playing a crucial role in cell biology . This compound, like other indole derivatives, exhibits various biologically vital properties, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Methoxypyrido[2,3-b]indole;methyl hydrogen sulfate involves several steps, typically starting with the Fischer indole synthesis. This method uses hydrazine and ketones under acidic conditions to form the indole core . The subsequent steps involve methylation and sulfonation to introduce the methoxy and methyl hydrogen sulfate groups, respectively. Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-Methoxypyrido[2,3-b]indole;methyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This reaction typically uses oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to its corresponding amine.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution can produce halogenated or nitrated indoles .
Scientific Research Applications
1-Methoxypyrido[2,3-b]indole;methyl hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate cellular processes and signal transduction pathways.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxypyrido[2,3-b]indole;methyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact pathways and targets depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
1-Methoxypyrido[2,3-b]indole;methyl hydrogen sulfate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant roles in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H14N2O5S |
|---|---|
Molecular Weight |
310.33 g/mol |
IUPAC Name |
1-methoxypyrido[2,3-b]indole;methyl hydrogen sulfate |
InChI |
InChI=1S/C12H10N2O.CH4O4S/c1-15-14-8-4-6-10-9-5-2-3-7-11(9)13-12(10)14;1-5-6(2,3)4/h2-8H,1H3;1H3,(H,2,3,4) |
InChI Key |
UGTANKHURIUUEZ-UHFFFAOYSA-N |
Canonical SMILES |
CON1C=CC=C2C1=NC3=CC=CC=C23.COS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[C1MIm]TfAc](/img/structure/B15132141.png)



![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-thienyl)-2,5-didecyl-2,5-dihydro-](/img/structure/B15132158.png)



![4-Morpholinecarboxylic acid, 3-[(1S)-1-methylpropyl]-5-oxo-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B15132166.png)


